![molecular formula C19H17N3O3 B3324372 4-[(3-Ethynylphenyl)amino]-7-(2-methoxyethoxy)-6-quinazolinol CAS No. 183322-38-5](/img/structure/B3324372.png)
4-[(3-Ethynylphenyl)amino]-7-(2-methoxyethoxy)-6-quinazolinol
描述
4-[(3-Ethynylphenyl)amino]-7-(2-methoxyethoxy)-6-quinazolinol is a synthetic quinazoline derivative known for its potent biological activities. This compound is particularly notable for its role as an inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase, making it a valuable agent in cancer treatment .
作用机制
Target of Action
The primary target of Des-6-methoxyethanol Erlotinib is the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase . EGFR is a cell membrane receptor that plays a crucial role in cell growth, differentiation, and survival . Erlotinib also inhibits JAK2V617F, a mutant form of tyrosine kinase JAK2 found in most patients with polycythemia vera (PV) and a substantial proportion of patients with idiopathic myelofibrosis or essential thrombocythemia .
Mode of Action
Erlotinib binds to the EGFR tyrosine kinase in a reversible fashion at the adenosine triphosphate (ATP) binding site of the receptor . This binding inhibits the intracellular phosphorylation of tyrosine kinase associated with EGFR .
Biochemical Pathways
The inhibition of EGFR tyrosine kinase by Erlotinib affects multiple biochemical pathways. It blocks tumor cell signal transduction by competing with the substrate, thus inhibiting the growth of tumor cells and inducing their apoptosis . The EGFR pathways play a central role in advancing research, treatment, and patient outcome in non-small cell lung cancer (NSCLC) and other types of cancer .
Pharmacokinetics
The pharmacokinetics of Erlotinib and its primary metabolite OSI-420 have been characterized . Erlotinib is a small molecule inhibitor of EGFR tyrosine kinase, and its apparent clearance and that of OSI-420 were found to be significantly decreased in patients with the ABCG2 421A allele . This allele was also significantly associated with increased cerebrospinal fluid (CSF) penetration for both Erlotinib and OSI-420 .
Result of Action
It has shown a significant improvement in median survival, quality of life, and related symptoms in an unselected population of advanced and metastatic nsclc patients . It also has
生化分析
Biochemical Properties
Des-6-methoxyethanol Erlotinib, like Erlotinib, is likely to interact with the epidermal growth factor receptor (EGFR) tyrosine kinase . This interaction inhibits the intracellular phosphorylation of tyrosine kinase associated with EGFR . The specificity of inhibition with regard to other tyrosine kinase receptors has not been fully characterized .
Cellular Effects
Erlotinib treatment has been observed to increase EGFR and/or HER2 expression at the plasma membrane level only in NSCLC cell lines sensitive to the drug . This suggests that Des-6-methoxyethanol Erlotinib may have similar effects on cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Des-6-methoxyethanol Erlotinib, like Erlotinib, binds to the EGFR tyrosine kinase in a reversible fashion at the adenosine triphosphate (ATP) binding site of the receptor . This binding inhibits the activation of downstream signaling pathways .
Temporal Effects in Laboratory Settings
For example, drug resistance can develop during chemotherapy .
Dosage Effects in Animal Models
Studies on Erlotinib have shown that its effects can vary with different dosages .
Metabolic Pathways
Des-6-methoxyethanol Erlotinib, like Erlotinib, may be involved in the metabolic pathways of EGFR. Erlotinib has been shown to significantly inhibit EGFR activity and mediate anticancer effects .
Transport and Distribution
Studies on Erlotinib have reported a nonlinear uptake transport of Erlotinib into the liver, suggesting carrier-mediated systems to mediate its hepatobiliary clearance .
Subcellular Localization
Erlotinib, the parent compound, is known to bind to the EGFR tyrosine kinase, which is located in the cell membrane . This suggests that Des-6-methoxyethanol Erlotinib may also localize to the cell membrane where EGFR is present.
准备方法
The synthesis of 4-[(3-Ethynylphenyl)amino]-7-(2-methoxyethoxy)-6-quinazolinol involves several key steps:
Starting Materials: The synthesis begins with 3,4-dihydroxybenzaldehyde and a bromo derivative of ethyl methyl ether.
Intermediate Formation: These starting materials are reacted to form 3,4-bis(2-methoxyethoxy)benzaldehyde, which is then converted to 3,4-bis(2-methoxyethoxy)benzonitrile.
Nitration and Reduction: The benzonitrile undergoes nitration to form 4,5-bis(2-methoxyethoxy)-2-nitrobenzonitrile, followed by reduction to yield 2-amino-4,5-bis(2-methoxyethoxy)benzonitrile.
Formylation and Coupling: This intermediate is formylated to produce N’-[2-cyano-4,5-bis(2-methoxyethoxy)phenyl]-N,N-dimethylformamidine, which is then coupled with 3-ethynylaniline to obtain the free base of the target compound.
Final Conversion: The free base is treated with methanolic or ethanolic hydrochloric acid to produce the hydrochloride salt of the compound.
化学反应分析
4-[(3-Ethynylphenyl)amino]-7-(2-methoxyethoxy)-6-quinazolinol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinazoline derivatives with altered biological activities.
Reduction: Reduction reactions can modify the quinazoline ring, potentially affecting its binding affinity to EGFR.
Substitution: The ethynyl and methoxyethoxy groups can be substituted with other functional groups to create analogs with different properties. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions
科学研究应用
Cancer Treatment
The most prominent application of this compound is in oncology:
- Non-Small Cell Lung Cancer (NSCLC) : Erlotinib has been approved for treating NSCLC, particularly in patients with specific mutations in the EGFR gene. Clinical studies have shown significant improvements in progression-free survival rates among treated patients compared to those receiving standard chemotherapy .
- Pancreatic Cancer : The drug is also indicated for use in combination with gemcitabine for advanced pancreatic cancer, demonstrating enhanced efficacy over gemcitabine alone .
Drug Resistance Management
Research indicates that modifications in the structure of quinazoline derivatives can lead to compounds that effectively target resistant mutations of EGFR, such as T790M, which is often responsible for treatment failure in NSCLC patients .
Case Studies
Several studies have documented the effectiveness of 4-[(3-Ethynylphenyl)amino]-7-(2-methoxyethoxy)-6-quinazolinol:
- Study on NSCLC : A clinical trial involving patients with advanced NSCLC demonstrated that those treated with Erlotinib showed a response rate of approximately 30% and a median survival time significantly longer than those on placebo .
- Combination Therapy : In a study combining Erlotinib with chemotherapy agents, researchers observed improved overall survival rates and reduced tumor burden compared to monotherapy approaches .
相似化合物的比较
4-[(3-Ethynylphenyl)amino]-7-(2-methoxyethoxy)-6-quinazolinol is unique due to its specific structure and potent inhibitory activity against EGFR. Similar compounds include:
Gefitinib: Another EGFR inhibitor with a similar quinazoline core but different substituents.
Afatinib: A broader-spectrum EGFR inhibitor that also targets other members of the ErbB family.
Lapatinib: An inhibitor of both EGFR and HER2, used in the treatment of breast cancer. These compounds share a common mechanism of action but differ in their specificity, potency, and clinical applications
生物活性
The compound 4-[(3-Ethynylphenyl)amino]-7-(2-methoxyethoxy)-6-quinazolinol (often referred to as a quinazoline derivative) has garnered attention in medicinal chemistry due to its potential biological activities, particularly in oncology and enzymatic inhibition. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various targets, and relevant case studies.
- Molecular Formula : C22H23N3O4
- Molecular Weight : 393.44 g/mol
- Structure : The compound features a quinazoline core substituted with an ethynylphenyl group and a methoxyethoxy moiety, which may influence its biological interactions.
Anticancer Activity
Quinazoline derivatives have been extensively studied for their anticancer properties. The specific compound has shown promise in inhibiting cancer cell proliferation through various mechanisms:
- Inhibition of Tyrosine Kinases : Quinazoline derivatives are known to act as inhibitors of tyrosine kinases, which play crucial roles in cell signaling pathways associated with cancer progression. The compound's structural characteristics allow it to compete with ATP binding sites on these enzymes, thereby inhibiting their activity .
- Mechanism of Action : Research indicates that the compound may induce apoptosis in cancer cells by disrupting signaling pathways that promote cell survival. This is achieved through:
Enzymatic Inhibition
The compound has also been identified as a potent inhibitor of tyrosinase, an enzyme critical for melanin synthesis, which can be leveraged for both cosmetic and therapeutic applications:
- Tyrosinase Inhibition : The compound demonstrated an IC50 value of 160 ± 6 μM against tyrosinase, indicating significant inhibitory potential. The inhibition mechanism involves competitive binding and conformational changes in the enzyme structure .
Case Studies
- Study on Fresh-Cut Apples : A study highlighted the use of this quinazoline derivative as an anti-browning agent in fresh-cut apples. It was found to effectively inhibit the enzymatic browning process by targeting tyrosinase and delaying oxidation reactions involving phenolic compounds .
- Antibacterial Activity : Research has shown that quinazoline derivatives exhibit selective antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The compound's ability to bind to penicillin-binding proteins (PBPs) enhances its efficacy against resistant bacterial strains .
Comparative Analysis of Quinazoline Derivatives
The following table summarizes the biological activities and properties of selected quinazoline derivatives, including the compound of interest:
Compound Name | Molecular Weight | Tyrosinase Inhibition (IC50) | Anticancer Activity | Antibacterial Activity |
---|---|---|---|---|
This compound | 393.44 g/mol | 160 ± 6 μM | Yes | Yes |
Erlotinib | 394.43 g/mol | Not specified | Yes | Moderate |
BMEQ | Not specified | 150 μM | Yes | Low |
属性
IUPAC Name |
4-(3-ethynylanilino)-7-(2-methoxyethoxy)quinazolin-6-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c1-3-13-5-4-6-14(9-13)22-19-15-10-17(23)18(25-8-7-24-2)11-16(15)20-12-21-19/h1,4-6,9-12,23H,7-8H2,2H3,(H,20,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKUSDEYOSFKCTN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C2C(=C1)N=CN=C2NC3=CC=CC(=C3)C#C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。